molecular formula C16H18N2OS B2571716 2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide CAS No. 1110911-37-9

2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide

Cat. No.: B2571716
CAS No.: 1110911-37-9
M. Wt: 286.39
InChI Key: MZISSIHTYRBJQT-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group, a phenylpropyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an appropriate amine under amide bond-forming conditions.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated with a phenylpropyl halide in the presence of a Lewis acid catalyst.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a methylthiol is reacted with a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.

    Materials Science: The unique electronic properties of the pyridine ring make this compound useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for use in agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)pyridine-3-carboxamide: Lacks the phenylpropyl group, which may result in different biological activity and physical properties.

    N-(2-phenylpropyl)pyridine-3-carboxamide: Lacks the methylsulfanyl group, which may affect its electronic properties and reactivity.

    2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific electronic, steric, and chemical properties. This combination allows for a wide range of applications and makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

2-methylsulfanyl-N-(2-phenylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12(13-7-4-3-5-8-13)11-18-15(19)14-9-6-10-17-16(14)20-2/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZISSIHTYRBJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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